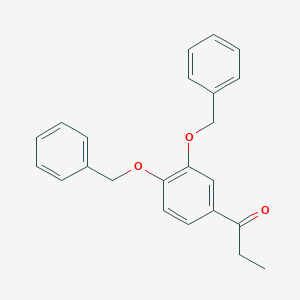

3',4'-Dibenzyloxy-1-phenylpropiophenone

Description

Propriétés

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHVGGPNJQTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407366 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17269-65-7 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 ,4 Dibenzyloxy 1 Phenylpropiophenone and Analogous Structures

Strategic Approaches to Dibenzyloxy-Functionalized Aromatic Precursors

The introduction of the dibenzyloxy functionality onto the aromatic ring is a critical step that protects the hydroxyl groups and provides a key intermediate for subsequent reactions. The primary strategies involve the direct benzylation of appropriate precursors.

Synthesis of 3,4-Dibenzyloxybenzaldehyde and Related Intermediates

A common and effective method for synthesizing 3,4-dibenzyloxybenzaldehyde involves the Williamson ether synthesis. This reaction utilizes protocatechualdehyde (3,4-dihydroxybenzaldehyde) as the starting material. The hydroxyl groups of protocatechualdehyde are deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the corresponding dialkoxide. This is followed by nucleophilic substitution with benzyl (B1604629) chloride.

A typical procedure involves dissolving protocatechualdehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is added as the base, and benzyl chloride is introduced as the benzylating agent. The reaction mixture is stirred, often with gentle heating, to drive the reaction to completion. The product, 3,4-dibenzyloxybenzaldehyde, can then be isolated and purified. A high yield of 96% has been reported for this transformation. shaalaa.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Protocatechualdehyde | Benzyl chloride, K₂CO₃ | DMF | 20 - 130°C, 4h | 3,4-Dibenzyloxybenzaldehyde | 96% shaalaa.com |

Functionalization of Catechol and Related Phenolic Substrates

Catechol (1,2-dihydroxybenzene) and its derivatives are fundamental substrates for producing dibenzyloxy-functionalized aromatic precursors. The protection of the hydroxyl groups is essential as they are often reactive and can interfere with subsequent synthetic steps. Benzyl groups are frequently used as protecting groups due to their relative stability under various reaction conditions and the ease of their subsequent removal by hydrogenolysis.

The functionalization of catechol derivatives, such as protocatechualdehyde, is a prime example of this strategy. The selective protection of one hydroxyl group over another can be challenging and often requires careful control of reaction conditions. However, for the synthesis of 3,4-dibenzyloxy derivatives, the exhaustive benzylation of both hydroxyl groups is desired. This is typically achieved by using a molar excess of the benzylating agent and a suitable base to ensure complete reaction.

Construction of the Propiophenone (B1677668) Backbone

Once the dibenzyloxy-functionalized aromatic precursor is obtained, the next stage is the construction of the propiophenone backbone. This involves the introduction of a propionyl group (a three-carbon chain with a ketone) onto an aromatic ring. Several classical and modern synthetic methods are available for this transformation.

Friedel-Crafts Acylation Strategies Utilizing Propionyl Chloride or Related Reagents

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. alfa-chemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. libretexts.orgnih.gov For the synthesis of propiophenone derivatives, propionyl chloride is the common acylating agent.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.comwisc.edu The Lewis acid activates the propionyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the propiophenone derivative. youtube.comyoutube.com An advantage of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents further acylation of the product. libretexts.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Benzene (B151609) | Propionyl chloride | AlCl₃ | Propiophenone google.comgoogle.com |

| Anisole | Propionyl chloride | FeCl₃ | Methoxypropiophenone wisc.edu |

| Toluene | Propionyl thiocyanate | AlCl₃ | p-Methylpropiophenone google.com |

A specific method for synthesizing propiophenone involves using benzene as both the raw material and the solvent, with aluminum chloride as the catalyst. The propionyl chloride and aluminum chloride are added in two portions to control the reaction, which proceeds at a temperature of 25-35°C. This method has been reported to achieve a yield of over 96% and a purity of 99.9%. google.com

Grignard Reagent Mediated Synthesis of Propiophenone Derivatives (e.g., 3-Methoxypropiophenone)

An alternative to Friedel-Crafts acylation is the use of organometallic reagents, particularly Grignard reagents. This method is especially useful when the aromatic substrate contains functional groups that are sensitive to the harsh conditions of Friedel-Crafts reactions. The synthesis of propiophenone derivatives can be achieved by reacting a suitable Grignard reagent with a nitrile, such as propionitrile. shaalaa.comgoogle.com

For example, the synthesis of 3-methoxypropiophenone, an analog of the target molecule, has been successfully demonstrated using this approach. In this synthesis, a Grignard reagent is first prepared from m-methoxybromobenzene and magnesium in a tetrahydrofuran (THF) solution, sometimes with the aid of a catalyst like aluminum chloride. google.comsemanticscholar.org This Grignard reagent then reacts with propionitrile. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed with aqueous acid to yield the final ketone product, 3-methoxypropiophenone. masterorganicchemistry.com This method has been reported to produce yields as high as 88.6% with a purity of over 99.44%. google.comsemanticscholar.org A continuous flow process for this reaction has also been developed, achieving an 84% yield in a significantly shorter reaction time compared to batch synthesis. acs.org

| Aryl Halide | Reagents | Solvent | Product | Yield |

| m-Methoxybromobenzene | Mg, Propionitrile, AlCl₃ (cat.) | THF | 3-Methoxypropiophenone | 88.6% google.comsemanticscholar.org |

| 3-Methoxy benzonitrile | Ethyl magnesium bromide | THF/Diethyl ether | 3'-Methoxypropiophenone | 99% |

Ketonization Reactions for Propiophenone Formation

Ketonization reactions provide another pathway to propiophenones, often highlighted for their "green chemistry" attributes as they can sometimes be performed without solvents and with solid catalysts. researchgate.net One such method is the vapor-phase cross-decarboxylation of a mixture of carboxylic acids over a catalyst at high temperatures. google.comgoogle.com

In the case of propiophenone synthesis, benzoic acid and propionic acid are reacted in the vapor phase over a catalyst. This process yields propiophenone, diethyl ketone, carbon dioxide, and water as the major products. google.comgoogle.com Another example is the catalytic ketonization of propionic acid, which, when reacted over a manganese oxide/alumina catalyst, produces 3-pentanone. researchgate.net While this specific example yields a dialkyl ketone, the underlying principle of decarboxylative coupling is applicable to the formation of aryl alkyl ketones.

Convergent and Linear Synthesis Pathways to 3',4'-Dibenzyloxy-1-phenylpropiophenone

The construction of the this compound molecular framework can be approached through two principal strategies: linear and convergent synthesis.

Linear Synthesis: This strategy involves the sequential modification of a starting material through a series of reactions until the final product is obtained. In the context of this compound, a plausible linear approach would commence with a pre-formed propiophenone core, such as 3',4'-dihydroxypropiophenone, followed by the protection of the hydroxyl groups.

Linear Synthesis Pathway: Williamson Ether Synthesis

A common and straightforward linear route to this compound is the benzylation of 3',4'-dihydroxypropiophenone. This transformation is typically achieved via the Williamson ether synthesis.

Reaction Mechanism: The reaction proceeds in two main steps. First, a base is used to deprotonate the phenolic hydroxyl groups of 3',4'-dihydroxypropiophenone, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction, displacing the halide and forming the benzyl ether linkage.

Reaction Conditions: The choice of base and solvent is critical for the success of this reaction. A strong base is required to effectively deprotonate the phenols.

| Reagent/Condition | Typical Choices | Purpose |

| Starting Material | 3',4'-Dihydroxypropiophenone | Propiophenone core with free hydroxyls |

| Protecting Group Source | Benzyl bromide, Benzyl chloride | Electrophile for ether formation |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonation of phenolic hydroxyls |

| Solvent | Acetone, Dimethylformamide (DMF) | To dissolve reactants and facilitate reaction |

| Temperature | Room temperature to reflux | To control reaction rate |

Convergent Synthesis Pathway: Friedel-Crafts Acylation

A prominent convergent strategy for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dibenzyloxybenzene (catechol dibenzyl ether). nih.gov

Reaction Mechanism: This electrophilic aromatic substitution reaction involves the generation of a propanoyl cation (an acylium ion) from propanoyl chloride or propionic anhydride using a Lewis acid catalyst. The electron-rich 1,2-dibenzyloxybenzene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (also known as an arenium ion). Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the desired ketone. youtube.com

Reaction Conditions: The efficiency of the Friedel-Crafts acylation is highly dependent on the catalyst, solvent, and temperature.

| Reagent/Condition | Typical Choices | Purpose |

| Aromatic Substrate | 1,2-Dibenzyloxybenzene | Nucleophilic aromatic ring |

| Acylating Agent | Propanoyl chloride, Propionic anhydride | Source of the propanoyl group |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) | To generate the acylium ion electrophile |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | Inert solvent for the reaction |

| Temperature | 0 °C to room temperature | To control reaction rate and selectivity |

Optimizing the synthesis of this compound is essential for maximizing product yield and ensuring high purity, which is critical for subsequent applications.

For the Linear Pathway (Williamson Ether Synthesis):

Stoichiometry of Reagents: Using a slight excess of the benzyl halide and base can drive the reaction to completion. However, a large excess of the alkylating agent can lead to side reactions and purification challenges.

Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF often gives good results for the benzylation of phenols. organic-chemistry.org Weaker bases like potassium carbonate in acetone may require longer reaction times or heating.

Temperature and Reaction Time: The reaction rate is temperature-dependent. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

For the Convergent Pathway (Friedel-Crafts Acylation):

Catalyst Loading: The amount of Lewis acid catalyst is a key parameter. A stoichiometric amount is often required as the catalyst complexes with the product ketone. Using catalytic amounts is generally not feasible unless a stronger acylating agent or more reactive substrate is used.

Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can help to control the reaction rate and prevent side reactions such as polyacylation or rearrangement. libretexts.org

Purity of Reagents and Anhydrous Conditions: Lewis acids like aluminum chloride are extremely sensitive to moisture. The presence of water will deactivate the catalyst and reduce the yield. Therefore, using anhydrous solvents and reagents is imperative.

Work-up Procedure: The reaction is typically quenched by the careful addition of cold water or dilute acid to decompose the aluminum chloride-ketone complex. Proper extraction and washing steps are necessary to remove the catalyst residues and any unreacted starting materials.

Purification:

Regardless of the synthetic pathway chosen, the final product, this compound, will likely require purification. Column chromatography on silica gel is a standard and effective method for removing impurities and isolating the pure compound. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is determined by the polarity of the product and its impurities.

Iii. Reactivity and Mechanistic Investigations of 3 ,4 Dibenzyloxy 1 Phenylpropiophenone

Chemical Transformations Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is a hub of reactivity. This enables a range of transformations, including nucleophilic additions, reductions, and functionalizations at the alpha position.

Nucleophilic Addition and Reduction Reactions

The carbonyl carbon of 3',4'-dibenzyloxy-1-phenylpropiophenone is susceptible to attack by various nucleophiles. nih.govnih.govchemrxiv.orgresearchgate.net The stereochemical outcome of these additions can often be influenced by the steric bulk of the nucleophile and the reaction conditions. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

The reduction of the ketone to a secondary alcohol is a common transformation. This can be achieved using a variety of reducing agents, with the choice of reagent often determining the stereoselectivity of the reaction.

| Reagent | Product | Reaction Type |

| Sodium borohydride (B1222165) (NaBH4) | 3',4'-Dibenzyloxy-1-phenylpropan-1-ol | Reduction |

| Lithium aluminum hydride (LiAlH4) | 3',4'-Dibenzyloxy-1-phenylpropan-1-ol | Reduction |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Nucleophilic Addition |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Nucleophilic Addition |

Alpha-Functionalization and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.comyoutube.com Enolates are powerful nucleophiles and can react with a variety of electrophiles, allowing for the introduction of functional groups at the α-position.

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. youtube.com A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted kinetic enolate. youtube.com Conversely, a smaller, stronger base at higher temperatures can lead to the more stable, more substituted thermodynamic enolate.

Table of Reagents for Alpha-Functionalization:

| Reagent | Product | Reaction Type |

| Lithium diisopropylamide (LDA) followed by an alkyl halide (R-X) | α-Alkylated Ketone | Alkylation |

| N-Bromosuccinimide (NBS) | α-Brominated Ketone | Halogenation |

| Aldehydes/Ketones (in the presence of an acid or base catalyst) | α,β-Unsaturated Ketone | Aldol (B89426) Condensation |

Formation and Cleavage of Thioacetals (e.g., 1,3-Dithianes, 1,3-Dithiolanes)

The ketone functionality of this compound can be protected by converting it into a thioacetal, such as a 1,3-dithiane (B146892) or a 1,3-dithiolane. orgsyn.orgorganic-chemistry.orgchemrxiv.orgnih.govuib.nochemrxiv.orgyoutube.comnih.gov This transformation is typically achieved by reacting the ketone with a dithiol, such as 1,3-propanedithiol (B87085) or 1,2-ethanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

The formation of the thioacetal serves to mask the reactivity of the carbonyl group, allowing for chemical modifications elsewhere in the molecule. The C-H bond of the dithiane ring can be deprotonated with a strong base like n-butyllithium to form a nucleophilic carbanion, which can then be reacted with various electrophiles. organic-chemistry.orguib.no

Deprotection of the thioacetal to regenerate the ketone can be accomplished using various methods, often involving reagents that are reactive towards sulfur, such as those employing mercury(II) salts, or oxidative methods. organic-chemistry.org

Reactivity and Selective Cleavage of the Dibenzyloxy Protecting Groups

The two benzyloxy groups in this compound serve as protecting groups for the catechol moiety. The selective removal of these groups is a crucial step in many synthetic pathways to reveal the free hydroxyl groups.

Catalytic Hydrogenolysis and Oxidative Deprotection Methods

Catalytic hydrogenolysis is a widely used method for the cleavage of benzyl (B1604629) ethers. researchgate.netnih.gov This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. researchgate.netdtu.dk The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

Alternatively, transfer hydrogenolysis offers a safer and milder approach, avoiding the use of gaseous hydrogen. researchgate.net Reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can be used as the hydrogen source in the presence of a palladium catalyst.

Oxidative deprotection provides another route to cleave the benzyl ethers. clockss.orgjst.go.jp Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for benzyl ethers with electron-donating groups on the aromatic ring, as is the case with the 3,4-dibenzyloxy substitution pattern. clockss.org The mechanism is believed to involve a single-electron transfer from the electron-rich benzyl ether to the oxidant.

Table of Deprotection Methods:

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H2, Pd/C | Common, efficient, requires handling of H2 gas |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Milder conditions, avoids H2 gas |

| Oxidative Deprotection | DDQ | Selective for electron-rich benzyl ethers |

Photochemical Deprotection Mechanisms and Kinetics

Photochemical deprotection offers a method for removing the benzyloxy groups under mild, non-acidic, and non-basic conditions. nih.govnih.govwikipedia.orgpsu.edu This technique relies on the absorption of light by the molecule, leading to an excited state that is more susceptible to cleavage.

While the direct photochemical cleavage of simple benzyl ethers is not highly efficient, the presence of ortho or para substituents that can stabilize a positive charge can enhance the process. For compounds like this compound, the photochemistry can be complex. The mechanism often involves the formation of a radical cation intermediate upon photoexcitation. nih.gov The kinetics of the deprotection are influenced by factors such as the wavelength of light used, the solvent, and the presence of sensitizers or quenchers. nih.govwikipedia.org The quantum yield, a measure of the efficiency of the photochemical process, is a key parameter in evaluating the practicality of this deprotection strategy. wikipedia.org

Rearrangement Reactions and Fragmentations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. numberanalytics.com For ketones such as this compound, these rearrangements can be induced under various conditions. One notable example is the Baeyer–Villiger oxidation, which converts a ketone into an ester using a peroxy acid. wiley-vch.de In this reaction, the more substituted group attached to the carbonyl carbon typically migrates. For this compound, this would likely involve the migration of the 3,4-dibenzyloxyphenyl group.

In the context of mass spectrometry, fragmentation is the process where energetically unstable molecular ions break down into smaller, charged fragments and neutral species. wikipedia.org The fragmentation patterns of aromatic ketones are well-documented and provide valuable structural information. whitman.edu For this compound, the primary fragmentation pathways are expected to be α-cleavage and cleavage of the benzylic ether bonds.

α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken. youtube.com This can result in two primary fragment ions: the benzoyl cation and the 3,4-dibenzyloxyphenylacylium ion.

Benzylic Ether Cleavage: The benzyloxy groups are susceptible to cleavage, which can lead to the formation of a tropylium (B1234903) ion at m/z 91, a characteristic peak for compounds containing a benzyl group. whitman.edu

A hypothetical fragmentation pattern for this compound in mass spectrometry is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment Ion | Fragmentation Pathway |

| 424.19 | 333.14 | [C22H19O3]+ | Loss of benzyl radical |

| 424.19 | 211.07 | [C15H11O2]+ | α-Cleavage |

| 424.19 | 105.03 | [C7H5O]+ | α-Cleavage |

| 424.19 | 91.05 | [C7H7]+ | Cleavage of benzylic ether |

Investigations into Reaction Stereoselectivity

The carbonyl group in this compound is prochiral, meaning that nucleophilic addition to this group can generate a new stereocenter. The stereochemical outcome of such reactions can be controlled to favor the formation of one stereoisomer over another.

Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of the propiophenone (B1677668) scaffold, reactions such as aldol condensations or reductions of a pre-existing chiral center can exhibit diastereoselectivity. The stereochemical outcome is often governed by steric hindrance, where the incoming reagent approaches from the less hindered face of the molecule. The bulky dibenzyloxy groups on the phenyl ring of the target compound would be expected to exert significant steric influence on the approach of reagents to the carbonyl group, thus influencing the diastereoselectivity of reactions.

For instance, the reduction of a related chiral β-keto ester could proceed with high diastereoselectivity, influenced by the existing stereocenter and the reaction conditions.

| Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| (R)-2-methyl-3-oxo-3-phenylpropanoate | NaBH4 | 85:15 |

| (R)-2-methyl-3-oxo-3-phenylpropanoate | Zn(BH4)2 | 95:5 |

| (R)-2-methyl-3-oxo-3-(3,4-dibenzyloxyphenyl)propanoate (Hypothetical) | L-Selectride® | >99:1 |

Enantioselective transformations are designed to produce a single enantiomer of a chiral product. youtube.com This is often achieved using chiral catalysts or chiral auxiliaries. The asymmetric reduction of prochiral ketones, such as this compound, to chiral secondary alcohols is a well-established and important transformation. mdpi.com

Chiral catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting molecule, directing the reaction to favor one enantiomeric product. youtube.com For example, the enantioselective hydrogenation of acetophenone (B1666503) and other substituted ketones has been successfully achieved with high enantiomeric excess (ee) using ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP. iupac.org Similarly, biocatalysts, such as plant tissues, have been shown to reduce prochiral ketones with high enantioselectivity. nih.gov

A hypothetical enantioselective reduction of this compound could be envisioned as follows:

| Catalyst/Reagent | Product Enantiomer | Enantiomeric Excess (ee) |

| H2, (R)-Ru-BINAP | (R)-1-(3,4-dibenzyloxyphenyl)-1-propanol | >95% |

| H2, (S)-Ru-BINAP | (S)-1-(3,4-dibenzyloxyphenyl)-1-propanol | >95% |

| Isopropanol, (S,S)-Noyori catalyst | (S)-1-(3,4-dibenzyloxyphenyl)-1-propanol | >99% |

These catalysts are highly effective for the asymmetric hydrogenation of various prochiral substrates, and it is anticipated that they would be similarly effective for this compound, affording the corresponding chiral alcohol in high enantiopurity. mdpi.comnih.gov

Iv. Derivatization and Analog Synthesis of 3 ,4 Dibenzyloxy 1 Phenylpropiophenone

Structural Modifications of the Propiophenone (B1677668) Core

The propiophenone core of the molecule, which consists of a phenyl group attached to a three-carbon chain with a ketone functional group, is a prime target for chemical modification.

The phenyl and propyl groups of the propiophenone core can be chemically altered to introduce new functionalities. For instance, electrophilic aromatic substitution reactions could be employed to introduce substituents onto the unsubstituted phenyl ring. The propyl chain also offers opportunities for modification, such as through alpha-halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

A wide range of functional groups can be introduced into the propiophenone structure. For example, the ketone group can be reduced to a secondary alcohol, which can then be further derivatized. Alternatively, the ketone can react with various reagents to form imines, oximes, or other ketone derivatives. learncbse.in These modifications can significantly alter the electronic and steric properties of the molecule, leading to new analogs with potentially interesting characteristics.

Synthesis of Analogs with Varied Aromatic Substitution Patterns

Another important strategy for creating analogs of 3',4'-dibenzyloxy-1-phenylpropiophenone involves altering the substitution pattern on the aromatic rings. This can be achieved through the synthesis of new propiophenone precursors with different substituents.

The synthesis of propiophenones with different alkoxy substitution patterns is a common strategy. For example, analogs such as 4'-methoxy-3-phenylpropiophenone can be synthesized to explore the effect of the number and position of alkoxy groups on the properties of the compound. The synthesis of various mono- and poly-alkoxy substituted quinones has been reported, demonstrating the feasibility of such modifications. koreascience.kr These synthetic approaches can be adapted to produce a range of alkoxy-substituted propiophenone analogs.

| Example Analog | Substitution Pattern |

| 4'-Methoxy-3-phenylpropiophenone | Mono-methoxy substitution |

The synthesis of trihydroxylated propiophenone analogs represents a further extension of this chemical space. While the direct synthesis of trihydroxylated propiophenone analogs from this compound would require debenzylation, related trihydroxy acetophenone (B1666503) analogs have been synthesized and studied. mdpi.comnih.gov These studies provide valuable insights into the synthesis and properties of polyhydroxylated aromatic ketones, which can inform the design and synthesis of trihydroxylated propiophenone analogs. The synthesis of such compounds could be achieved through methods like the Friedel-Crafts acylation of appropriately substituted phenols. mdpi.com

Chiral Derivatization and Synthesis of Enantiopure Compounds

The synthesis of enantiomerically pure forms of compounds derived from this compound is a critical step in the development of chiral molecules. The carbonyl group of the propiophenone moiety serves as a prochiral center, offering a handle for asymmetric transformations. The primary strategies for obtaining enantiopure compounds involve the conversion of the prochiral ketone into a mixture of diastereomers, which can then be separated, followed by the removal of the chiral auxiliary.

A common and effective method for the chiral derivatization of prochiral ketones like this compound is their conversion into diastereomeric acetals. This process involves reacting the ketone with a chiral, non-racemic diol. The reaction, typically catalyzed by an acid, results in the formation of a pair of diastereomeric acetals.

The general reaction scheme for the formation of diastereomeric acetals from a prochiral ketone is illustrated below:

Prochiral Ketone + Chiral Diol ⇌ Diastereomeric Acetals

The separation of the resulting diastereomeric acetals can typically be achieved using standard chromatographic techniques, such as column chromatography, due to their different physical properties. Once separated, the diastereomerically pure acetals can be hydrolyzed under acidic conditions to yield the corresponding enantiomerically pure ketone and the chiral diol, which can often be recovered and reused.

Beyond the formation of diastereomeric acetals, other resolution techniques can be employed to separate the enantiomers of this compound or its derivatives. These methods are broadly applicable to racemic mixtures of chiral compounds.

One of the most powerful and widely used techniques for enantiomeric separation is chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Various types of CSPs are commercially available, containing chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

Another classical method for resolving racemic mixtures is through the formation of diastereomeric salts . This technique is applicable if the molecule possesses an acidic or basic functional group. For instance, if a derivative of this compound were to contain a carboxylic acid or an amine group, it could be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts, having different solubilities, can often be separated by fractional crystallization. nih.gov After separation, the pure enantiomers can be recovered by treating the diastereomeric salts with an acid or a base to break the ionic bond.

Kinetic resolution is another strategy that can be employed. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For example, the enantioselective reduction of the ketone in this compound using a chiral reducing agent could preferentially produce one enantiomer of the corresponding alcohol, leaving the unreacted ketone enriched in the other enantiomer. Enzymatic resolutions, which utilize the high stereoselectivity of enzymes like lipases, are a particularly effective form of kinetic resolution. nih.gov

The selection of the most appropriate resolution technique depends on several factors, including the chemical nature of the compound, the scale of the separation, and the desired level of enantiomeric purity.

V. Applications of 3 ,4 Dibenzyloxy 1 Phenylpropiophenone in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the dibenzyloxy functionalities on the phenyl ring of the propiophenone (B1677668) core makes this compound a tailored precursor for specific, high-value organic molecules.

While multiple synthetic routes to the selective estrogen receptor modulator (SERM) Bazedoxifene have been developed, many start from more basic precursors like p-hydroxypropiophenone. hodoodo.com However, the use of a protected intermediate like 3',4'-Dibenzyloxy-1-phenylpropiophenone offers a potential alternative strategy. Bazedoxifene features a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core. The 3',4'-dihydroxyphenyl moiety of a potential precursor would correspond to the 5-hydroxy and the C2-phenyl-4-hydroxy groups of the final Bazedoxifene molecule.

The synthesis of such indole-based structures often involves the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system from a phenylhydrazine (B124118) and a ketone or aldehyde. youtube.comyoutube.com In a hypothetical application, this compound could serve as the ketone component in a Fischer indole synthesis. The benzyl (B1604629) protecting groups would be crucial to prevent unwanted side reactions of the phenolic hydroxyls under the acidic conditions typically employed in this reaction. Following the successful formation of the protected indole core, the benzyl groups could be removed to yield the desired dihydroxy-substituted indole, a key intermediate for Bazedoxifene.

| Starting Material | Key Reaction | Potential Intermediate | Target Moiety |

| This compound | Fischer Indole Synthesis | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Bazedoxifene Core |

| p-Hydroxypropiophenone | Various | Bazedoxifene | Bazedoxifene |

Table 1: Comparison of Starting Materials for Bazedoxifene Synthesis

The core structure of this compound, a substituted propiophenone, is a common motif in a variety of natural products and their synthetic analogs. While direct use of this specific dibenzyloxy compound in a completed natural product synthesis is not widely documented in readily available literature, its potential is evident. Many natural products contain dihydroxyphenyl or related catechol moieties. The use of the dibenzyloxy-protected form allows for the introduction of this functionality in a controlled manner during a complex total synthesis.

Contributions to Method Development in Organic Chemistry

The reactivity of the ketone and the protected aromatic ring in this compound makes it a potential substrate for the development of new synthetic methodologies.

The ketone functionality of this compound is a versatile handle for a wide array of carbon-carbon bond-forming reactions. These include aldol (B89426) reactions, Wittig-type olefination, and various enolate alkylations. The presence of the electron-donating benzyloxy groups on the aromatic ring can also influence the reactivity of the ketone.

Furthermore, the aromatic ring itself can participate in carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, electrophilic aromatic substitution reactions could be directed by the benzyloxy groups. After deprotection to reveal the hydroxyl groups, these can be transformed into other functionalities, such as ethers or esters, further expanding the molecular diversity accessible from this starting material. The development of new catalytic systems for such transformations could potentially utilize substrates like this compound to demonstrate their efficacy and scope.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient strategies in organic synthesis. The structure of this compound is well-suited for designing such processes. For example, a reaction sequence could be initiated at the ketone, with a subsequent intramolecular reaction involving one of the benzyloxy-substituted aromatic rings. Such a cascade could lead to the rapid assembly of complex polycyclic structures. While specific examples involving this compound are not prominently reported, the potential for its use in developing novel cascade reactions remains an area of interest for synthetic chemists.

Intermediates for the Synthesis of Advanced Functional Materials

Beyond pharmaceuticals, the structural motifs accessible from this compound could be incorporated into advanced functional materials. The dihydroxyphenyl unit is a key component in many natural and synthetic polymers and dyes. By using the protected form, chemists can control the polymerization process or the assembly of dye molecules, and then deprotect to generate the final material with the desired properties. The synthesis of novel heterocyclic compounds, which can have applications in materials science as organic semiconductors or photoluminescent materials, could also benefit from the use of this versatile intermediate.

Vi. Advanced Analytical Techniques for Research on 3 ,4 Dibenzyloxy 1 Phenylpropiophenone

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of 3',4'-dibenzyloxy-1-phenylpropiophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic compounds. ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms within a molecule.

In the ¹H NMR spectrum of a related compound, 3',4'-dihydroxypropiophenone, distinct signals for the aromatic protons are observed. researchgate.net For this compound, the introduction of the benzyl (B1604629) groups would lead to additional signals in the aromatic region of the spectrum, corresponding to the protons of the benzyl rings. The methylene (B1212753) protons of the benzyloxy groups (-O-CH₂-Ph) would also give rise to a characteristic singlet. The ethyl group of the propiophenone (B1677668) moiety would be represented by a triplet and a quartet, corresponding to the methyl and methylene protons, respectively. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the precise connectivity of the atoms in the molecule. core.ac.ukanalis.com.my Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further establish long-range correlations between protons and carbons, solidifying the structural assignment. core.ac.uk

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the aromatic rings (both the phenyl and the benzyl groups) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage of the benzyloxy groups (Ar-O-CH₂) would likely exhibit a C-O stretching band around 1250 cm⁻¹. The analysis of the complete IR spectrum allows for a comprehensive identification of the functional moieties within the molecule.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650-1700 |

| C-H (Aromatic) | >3000 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Ether) | ~1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.

| Electronic Transition | Expected Wavelength Region |

| π → π | Shorter wavelength (higher energy) |

| n → π | Longer wavelength (lower energy) |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of compounds in a mixture. nih.govsielc.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govwindows.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. nih.govsielc.com HPLC is not only used for analytical purposes to determine the purity of a sample but can also be scaled up for preparative purification to isolate the compound in high purity. windows.net

| HPLC Parameter | Typical Conditions for Aromatic Ketone Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov While this compound itself may have limited volatility due to its molecular weight, GC can be employed to analyze any volatile side-products or starting materials that may be present in a sample.

The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. For less volatile compounds, derivatization techniques can sometimes be used to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. This technique is indispensable for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, aiding in its identification.

While a specific EI-MS spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the known behavior of similar ketones and ethers. The molecular ion (M+) peak would be expected, although it might be weak due to the compound's complexity. Key fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl group and within the benzyloxy substituents.

Predicted Fragmentation Pattern:

The primary fragmentation in ketones is the α-cleavage on either side of the carbonyl group. miamioh.edu For this compound, this would lead to several characteristic fragments. Another significant fragmentation pathway for this molecule would be the cleavage of the benzyl-oxygen bond of the benzyloxy groups, which is a common fragmentation for ethers.

Interactive Data Table: Predicted Key Fragments in EI-MS of this compound

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| Benzoyl cation | C₆H₅CO⁺ | 105 | α-cleavage |

| 3,4-Dibenzyloxyphenyl ethyl ketone radical cation | [C₂₃H₂₂O₃]⁺ | 358 | α-cleavage |

| Tropylium (B1234903) ion | [C₇H₇]⁺ | 91 | Cleavage of benzyl group |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl cation |

Note: This table is predictive and based on established fragmentation patterns of similar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds within complex mixtures. mdpi.com It combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. nih.gov This method is particularly useful in metabolomics, environmental analysis, and pharmaceutical research. nih.gov

In the context of research on this compound, LC-MS/MS would be invaluable for its detection and quantification in various matrices, such as reaction mixtures or biological samples. The initial LC step separates the target compound from other components. Subsequently, the mass spectrometer isolates the molecular ion of this compound, subjects it to collision-induced dissociation, and analyzes the resulting fragment ions. This two-stage analysis provides a high degree of confidence in the identification and quantification of the analyte. mdpi.com The use of multiple reaction monitoring (MRM) can further enhance selectivity and sensitivity. nih.gov

Other Advanced Analytical Approaches for Structural Elucidation (e.g., X-Ray Diffraction for Crystalline Structures)

To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the analysis of structurally related compounds by X-ray diffraction provides a clear indication of the type of data that could be obtained. nih.gov Should a suitable single crystal of this compound be grown, X-ray diffraction would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |

| β (°) | 95.5 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1550 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The values in this table are for illustrative purposes only and represent the type of data obtained from an X-ray diffraction experiment.

Vii. Computational and Theoretical Investigations of 3 ,4 Dibenzyloxy 1 Phenylpropiophenone

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. epstem.net For 3',4'-Dibenzyloxy-1-phenylpropiophenone, these calculations would provide insights into its three-dimensional structure, electron distribution, and energetic properties.

Conformational Analysis and Energy Landscapes

The flexible nature of the dibenzyloxy and propiophenone (B1677668) moieties allows for a multitude of possible three-dimensional arrangements, or conformers. A thorough conformational analysis would be essential to identify the most stable, low-energy structures of the molecule. researchgate.net This process typically involves systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation.

Reactivity Predictions Based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.orgucsb.edu This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. youtube.com

For this compound, FMO analysis would involve calculating the energies and spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. scribd.com Conversely, the LUMO energy is related to the electron affinity and its propensity to act as an electrophile. scribd.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

This is an illustrative table. Actual values for this compound are not available in the literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule and its interactions with its environment. nih.gov These simulations model the movements of atoms and molecules over time, offering insights into dynamic processes that are not captured by static quantum chemical calculations. semanticscholar.org

Solvent Effects on Molecular Conformations and Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. MD simulations can explicitly model the interactions between this compound and solvent molecules. cardiff.ac.uk This would allow for the investigation of how different solvents might stabilize certain conformers over others and how they might influence the energy barriers of chemical reactions.

Ligand-Receptor Interaction Modeling (if applicable to broader derivative studies)

Should derivatives of this compound be investigated for biological activity, ligand-receptor interaction modeling would become highly relevant. nih.gov This would involve docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. researchgate.net MD simulations could then be used to refine the docked pose and to study the stability of the ligand-protein complex over time.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.netmdpi.com For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations.

Viii. Future Research Directions and Perspectives for 3 ,4 Dibenzyloxy 1 Phenylpropiophenone Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of propiophenone (B1677668) scaffolds often relies on methods like the Friedel-Crafts acylation. google.comwikipedia.org While effective, these reactions typically involve harsh Lewis acid catalysts, chlorinated solvents, and can generate significant chemical waste, posing environmental and economic challenges. google.com The future of 3',4'-Dibenzyloxy-1-phenylpropiophenone synthesis will prioritize the development of green and sustainable alternatives that minimize environmental impact and enhance efficiency.

Key research directions include:

Catalyst Innovation: A shift from homogeneous Lewis acids to heterogeneous solid acid catalysts such as zeolites, clays, and metal oxides is a promising avenue. nih.gov These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification processes. For instance, developing mesoporous graphitic carbon nitride (g-C3N4) catalysts, known for their efficacy in Friedel-Crafts reactions, could offer a metal-free and sustainable option. rsc.org

Green Solvents and Conditions: Exploring alternative reaction media is crucial. The use of water, supercritical fluids, or deep eutectic solvents (DES) can replace volatile and toxic organic solvents. nih.govrsc.org Furthermore, energy-efficient techniques like microwave-assisted synthesis, ultrasound, and mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption, as demonstrated in the synthesis of related heterocyclic compounds. nih.gov

Atom Economy-Focused Reactions: Designing synthetic pathways with high atom economy is a central tenet of green chemistry. Vapor-phase cross-decarboxylation processes, which react carboxylic acids over a catalyst at high temperatures to form ketones, water, and carbon dioxide, represent an attractive alternative to classical methods. google.com Adapting such a process for the synthesis of this compound from the corresponding benzoic and propionic acid derivatives could offer a more sustainable large-scale production route.

Discovery of Novel Reactivity and Unprecedented Transformations

The structural motifs within this compound—the ketone, the electron-rich dibenzyloxy-substituted ring, and the α- and β-carbons—present numerous opportunities for discovering new reactions. Future research will likely move beyond its use as a simple intermediate to uncover its latent reactivity.

Potential areas for exploration include:

Asymmetric Transformations: The prochiral ketone offers a prime target for developing novel asymmetric reduction or alkylation methods to generate chiral alcohols or α-substituted products with high enantioselectivity. This would be invaluable for synthesizing chiral building blocks for the pharmaceutical industry.

C-H Activation and Functionalization: Direct functionalization of the C-H bonds on the aromatic rings or the aliphatic chain would provide a highly efficient way to build molecular complexity. Catalytic systems could be developed to selectively introduce new substituents, bypassing the need for pre-functionalized starting materials.

Domino and Annulation Reactions: The 1,3-diarylpropan-1-one core is a versatile precursor for complex heterocyclic systems. Research into novel domino reactions, where multiple bonds are formed in a single operation, could lead to the rapid assembly of unique molecular architectures. researchgate.net For example, oxidative dearomatization followed by intramolecular cyclizations, similar to transformations seen in related furan-containing 1,3-diarylpropan-1-ones, could yield unprecedented polycyclic products. mdpi.com

Photocatalysis: The use of visible light photocatalysis could unlock new reaction pathways, such as radical-mediated additions or cycloadditions, that are not accessible through traditional thermal methods. researchgate.net

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a masterclass in efficient and selective synthesis. The structure of this compound is closely related to key biosynthetic intermediates in the plant kingdom, particularly in the flavonoid pathway. nih.govnih.gov Tapping into these bio-inspired routes offers a powerful strategy for creating complex natural products and their analogues.

Future research in this area will likely focus on:

Biomimetic Synthesis of Flavonoids: The deprotected form of the molecule, 3',4'-dihydroxy-1-phenylpropiophenone, is a short step away from a chalcone (B49325), the central precursor in flavonoid biosynthesis. windows.net Research can focus on developing biomimetic reaction cascades that mimic the enzymatic steps (e.g., chalcone synthase, chalcone isomerase) to convert this compound derivatives into a wide array of flavonoids, isoflavones, and flavonols. windows.netmdpi.com

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis is a promising frontier. This compound could be synthesized chemically, followed by selective enzymatic transformations using isolated enzymes or whole-cell systems. mdpi.com For example, enzymes could be used for stereoselective ketone reduction or for the glycosylation of the deprotected catechol moiety to enhance solubility and bioavailability, mimicking natural modification processes. mdpi.com

Combinatorial Biosynthesis: Genetically engineered microorganisms could be designed to accept this compound or its derivatives as substrates. By introducing genes from different organisms that encode for various tailoring enzymes (hydroxylases, methyltransferases, etc.), artificial biosynthetic pathways could be created to generate novel, "unnatural" natural products with potentially unique biological activities. nih.gov

Advanced Applications in Medicinal Chemistry and Materials Science

The inherent structure of this compound makes it a promising starting point for the development of novel functional molecules for medicine and materials science.

Medicinal Chemistry: Propiophenone derivatives have already been investigated for various therapeutic applications, including as antidiabetic agents. google.comnih.gov The 3',4'-dibenzyloxy (or dihydroxy) motif is a key feature in many bioactive compounds. Future work could involve:

Scaffold for Drug Discovery: Using the molecule as a central scaffold to generate libraries of new compounds for screening against various diseases, such as cancer, metabolic disorders, and inflammatory conditions. nih.gov

Prodrug Development: The benzyl (B1604629) protecting groups can be designed to be cleaved in vivo, releasing a bioactive catechol-containing molecule. This prodrug strategy can improve the pharmacokinetic properties of a potential therapeutic agent.

Materials Science: The unique chemical features of the molecule can be exploited to create advanced materials.

Adhesive Polymers and Coatings: Upon debenzylation, the resulting catechol group is revealed. Catechols are famous for their strong adhesive properties, inspired by the proteins used by mussels to cling to surfaces. This functionality can be incorporated into polymers to create powerful, water-resistant bio-adhesives or surface coatings.

Functional Monomers: The molecule can serve as a monomer for polymerization, leading to materials with specific thermal or optical properties derived from the aromatic and ketone functionalities.

Liquid Crystals: The rigid, aromatic-rich structure suggests that derivatives of this compound could be designed to exhibit liquid crystalline properties for applications in displays and sensors.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Optimization

Future integration of AI and ML will likely involve:

Retrosynthetic Analysis: AI-powered retrosynthesis platforms can analyze the structure of this compound and propose multiple synthetic routes by working backward from the target molecule. grace.com These programs learn from vast databases of chemical reactions and can identify both well-established and novel pathways that a human chemist might overlook. nih.gov

Route Optimization: Beyond just identifying possible routes, ML models can score and rank them based on various parameters. nih.gov This allows researchers to select the optimal pathway based on criteria such as cost, yield, safety, and environmental impact (green chemistry metrics).

Reaction Condition Prediction: AI tools can predict the optimal conditions (catalyst, solvent, temperature, time) for each step in a proposed synthesis, reducing the need for extensive trial-and-error experimentation.

Discovery of Novel Reactions: By analyzing chemical data in ways that are beyond human capacity, ML algorithms may predict unprecedented transformations or novel applications for the this compound scaffold, guiding researchers toward entirely new areas of chemical space. pharmafeatures.com

The table below summarizes the key future research directions for the chemistry of this compound.

| Research Area | Key Objectives and Future Directions |

| Sustainable Synthesis | Develop routes using heterogeneous catalysts, green solvents (water, DES), and energy-efficient methods (microwaves, ultrasound). Explore high atom-economy reactions like cross-decarboxylation. |

| Novel Reactivity | Investigate asymmetric transformations of the ketone, C-H activation for direct functionalization, and novel domino/annulation reactions to build complex heterocyclic systems. |

| Bio-Inspired Methods | Use the scaffold in biomimetic syntheses of flavonoids. Employ chemoenzymatic strategies for selective modifications (e.g., glycosylation). Design combinatorial biosynthesis pathways in microbes. |

| Advanced Applications | Utilize as a scaffold for drug discovery libraries (e.g., antidiabetics, anticancer agents). Develop catechol-based adhesives and polymers. Design functional monomers for advanced materials. |

| AI and Machine Learning | Employ AI for retrosynthetic analysis to discover optimal and novel synthetic routes. Use ML to predict reaction outcomes and optimize conditions for sustainability and efficiency. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dibenzyloxy-1-phenylpropiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally similar propiophenone derivatives (e.g., 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone) involves Friedel-Crafts acylation or Claisen-Schmidt condensation under Lewis acid catalysis (e.g., AlCl₃) . For 3',4'-Dibenzyloxy derivatives, protection of phenolic hydroxyl groups via benzylation is critical. A stepwise approach is recommended:

- Step 1 : Protect 3,4-dihydroxybenzaldehyde with benzyl chloride under basic conditions (K₂CO₃, DMF, 80°C).

- Step 2 : Perform a Claisen-Schmidt condensation with acetophenone derivatives under acidic or basic conditions.

- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm benzyloxy group positions (¹H-NMR: δ 5.05–5.15 ppm for –OCH₂Ph; ¹³C-NMR: δ 70–75 ppm for –OCH₂) and ketone functionality (δ 195–205 ppm).

- FT-IR : Look for C=O stretch (~1680 cm⁻¹) and absence of –OH peaks (>3000 cm⁻¹) to confirm protection .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₉H₂₄O₃; [M+H]⁺ calc. 421.1804) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy groups) influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-donating benzyloxy groups at the 3' and 4' positions activate the aromatic ring toward electrophilic substitution. Computational studies (DFT, B3LYP/6-31G*) can predict regioselectivity:

- HOMO-LUMO Analysis : Benzyloxy groups lower the LUMO energy, favoring nucleophilic attack at the para position relative to the ketone.

- Experimental Validation : Perform bromination (Br₂/FeBr₃) and compare product distribution with predicted sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays : Use cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers and serum-free media to minimize variability.

- Impurity Profiling : Analyze batches via LC-MS to identify byproducts (e.g., deprotected dihydroxy derivatives) that may skew activity .

- Meta-Analysis : Apply multivariate regression to published data, adjusting for variables like solvent (DMSO vs. ethanol) and concentration gradients .

Q. Can computational models predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Yes. Use in silico tools (e.g., SwissADME, MetaSite) to:

- Identify Metabolic Hotspots : Predict CYP450-mediated oxidation (e.g., para to the ketone) or glucuronidation of benzyloxy groups.

- Validate with Microsomal Assays : Incubate with rat liver microsomes (RLM) and monitor depletion via LC-MS/MS. Compare half-life (t₁/₂) with predictions .

Methodological Considerations for Reproducibility

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be addressed?

- Answer : Exothermic reactions during benzylation or acylation may cause runaway temperatures. Solutions:

- Temperature Control : Use jacketed reactors with gradual reagent addition.

- Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq benzyl chloride) to minimize di-benzylated impurities .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Systematically vary substituents (e.g., replace benzyloxy with methoxy or halogen) and assess:

- Physicochemical Properties : LogP (via shake-flask method) and solubility (HPLC-UV).

- Biological Activity : IC₅₀ in target assays (e.g., kinase inhibition). Use ANOVA to identify significant structural contributors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.